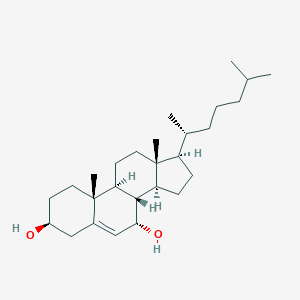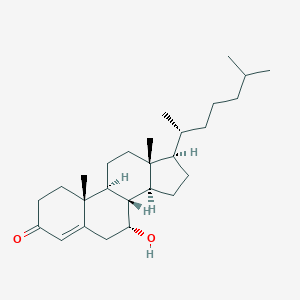
7alpha-Hydroxycholesterol
Overview
Description
Synthesis Analysis
The synthesis of 7alpha-Hydroxycholesterol involves a series of steps designed to achieve stereospecificity and retention of configuration at position seven. A key method utilizes the solvolysis of 7alpha-bromocholesterol benzoate with potassium acetate in acetic acid, leading to 7alpha-acetoxycholesterol benzoate, which is then reduced to this compound (Johnson & Lack, 1976). This method highlights the complexity and precision required in the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of this compound, characterized by its specific hydroxylation at the 7alpha position, plays a crucial role in its biological function and interaction with enzymes. For instance, its interaction with cholesterol 7alpha-hydroxylase (CYP7A) enzyme showcases its significance in bile acid biosynthesis, where it serves as a substrate (Norlin et al., 2000).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, demonstrating its versatility and importance in metabolic pathways. It is involved in the hepatic synthesis of bile acids, where enzymes catalyze its conversion into 7alpha, 24-dihydroxycholesterol in both pig and human liver, elucidating its role in cholesterol homeostasis and the metabolic flexibility of cholesterol derivatives (Norlin et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and specific optical rotation, are essential for its characterization and application in research. These properties influence its interaction with biological membranes and enzymes, although specific studies detailing these properties were not identified in this search.
Chemical Properties Analysis
The chemical properties of this compound, including reactivity with other molecules and susceptibility to enzymatic oxidation, underscore its biochemical significance. Its role as a substrate for enzymes like cholesterol 7alpha-hydroxylase highlights its importance in maintaining cholesterol balance and the synthesis of bile acids (Norlin et al., 2000).
Scientific Research Applications
Stereospecific Synthesis and Reduction : Johnson and Lack (1976) noted the usefulness of 7alpha-hydroxycholesterol in its stereospecific synthesis and its ability to be reduced to its active form (Johnson & Lack, 1976).
Regulation of Cholesterol Metabolism : Li and Spencer (2000) discussed the interest in 7alpha-Hydroxy derivatives of oxysterols due to their possible involvement in regulating cholesterol metabolism (Li & Spencer, 2000).
Markers in Atherosclerosis : Prunet et al. (2006) found that 7beta- and this compound could be markers of lipid metabolism disorders in normocholesterolemic atherosclerotic patients, and that statins can normalize their serum concentrations (Prunet et al., 2006).
LDL Cholesterol Transport : Spady et al. (1998) observed that overexpression of hepatic 7alpha-hydroxylase reduces LDL cholesterol transport and circulating levels in mice lacking LDL receptors (Spady et al., 1998).
Bile Acid Synthesis and Drug Interaction : Schwartz and Margolis (1983) explored how drugs like proadifen, metyrapone, and aminoglutethimide inhibit cholesterol 7alpha-hydroxylase activity, potentially altering bile acid synthesis (Schwartz & Margolis, 1983).
Source of Bile Acids in Older Adults : Javitt (2002) mentioned that this compound generated in the liver is a major source of bile acids in older adults and modulates various biological processes (Javitt, 2002).
Liver Disease Diagnostics : Schmitz and McDonald (1974) developed an enzyme assay to determine the activity of cholesterol 7alpha-hydroxylase in human liver, which can help diagnose disorders of lipid metabolism (Schmitz & McDonald, 1974).
Mechanism of Action
Target of Action
The primary target of 7alpha-Hydroxycholesterol is the enzyme cytochrome P450 7A1 (CYP7A1) . This enzyme plays a crucial role in cholesterol metabolism .
Mode of Action
This compound is created by the action of CYP7A1 , which converts cholesterol into this compound . This conversion is the first and rate-limiting step in bile acid synthesis .
Biochemical Pathways
This compound is a precursor in the bile acid synthesis pathway . After its formation, it is further converted into 7alpha-hydroxy-4-cholestene-3-one . These conversions reflect the activity of the bile acid synthetic pathway .
Pharmacokinetics
The pharmacokinetics of this compound are closely tied to the regulation of CYP7A1. The capacity to suppress CYP7A1 is highest for chenodeoxycholic acid (CDCA), followed by deoxycholic acid (DCA), and then cholic acid (CA) . This suppression affects the conversion of cholesterol into this compound, thereby influencing its bioavailability .
Result of Action
The production of this compound leads to the suppression of CYP7A1, which in turn represses bile acid biosynthesis . This has implications for cholesterol metabolism and the treatment of conditions like cerebrotendinous xanthomatosis .
Action Environment
The action of this compound can be influenced by environmental factors such as the gut microbiota . For instance, a substantial part of the capacity of CA to suppress CYP7A1 is mediated by DCA formed from CA in the intestine . This suggests that the gut microbiota can influence the efficacy and stability of this compound’s action .
properties
IUPAC Name |
(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXZMSRRJOYLLO-RVOWOUOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40903965 | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
566-26-7 | |
| Record name | 7α-Hydroxycholesterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-5-en-3beta,7alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40903965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7.ALPHA.-HYDROXYCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95D0I22I0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7alpha-Hydroxycholesterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001496 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxyprop-1-ynyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B24211.png)

![7-[4-[4-(2-bromophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B24228.png)




